molecular formula C9H9BrN2 B6165965 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 860362-51-2

3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B6165965
CAS No.: 860362-51-2
M. Wt: 225.08 g/mol
InChI Key: XHKDMCGLAPAQNE-UHFFFAOYSA-N
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Description

3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridine ring, with bromine and methyl substituents at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step processes. One common method includes the bromination of 2,5-dimethylpyrrole followed by cyclization with a suitable pyridine derivative. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups at specific positions enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

CAS No.

860362-51-2

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H9BrN2/c1-5-3-4-7-9(11-5)8(10)6(2)12-7/h3-4,12H,1-2H3

InChI Key

XHKDMCGLAPAQNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)NC(=C2Br)C

Purity

95

Origin of Product

United States

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